molecular formula C19H14N2O2S B8498385 3-(4-Methoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

3-(4-Methoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8498385
M. Wt: 334.4 g/mol
InChI Key: FROKPIIZKWCIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260448B2

Procedure details

In the same manner as the synthesis of Compound 1, methyl 3-amino-4-phenylthiophene-2-carboxylate (58 mg, 0.25 mmol), triethyl orthoformate (0.5 ml), p-anisidine (58 mg, 0.47 mmol), and acetic acid (0.06 ml) were used to give 26 mg (0.078 mmol, 31% yield) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:12](=[O:13])[C:11]3[S:14][CH:15]=[C:16]([C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:10]=3[N:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NC1C(C2C=CC=CC=2)=CSC=1[C:35](OC)=[O:36].C(OCC)(OCC)OCC.COC1C=CC(N)=CC=1>C(O)(=O)C>[CH3:35][O:36][C:4]1[CH:5]=[CH:6][C:1]([N:7]2[C:12](=[O:13])[C:11]3[S:14][CH:15]=[C:16]([C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=4)[C:10]=3[N:9]=[CH:8]2)=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Name
Quantity
58 mg
Type
reactant
Smiles
NC1=C(SC=C1C1=CC=CC=C1)C(=O)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
58 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
0.06 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C=NC2=C(C1=O)SC=C2C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.078 mmol
AMOUNT: MASS 26 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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